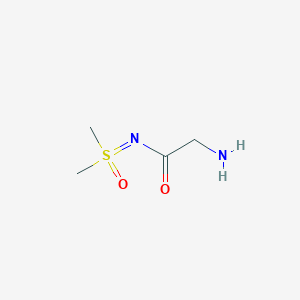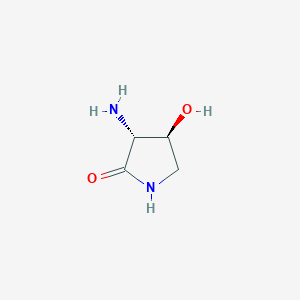
2-Amino-N-(dimethyl(oxo)-l6-sulfaneylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include phenacyl bromide, triethylamine, and ethanol . For example, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .
Major Products Formed: The major products formed from these reactions include various heterocyclic compounds, which have significant biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of novel heterocyclic compounds . In biology and medicine, this compound is studied for its potential to inhibit bacterial aminoacyl-tRNA synthetase, making it a candidate for developing new antibiotics . Additionally, it has applications in the pharmaceutical industry for the development of therapeutic agents .
Mécanisme D'action
The mechanism of action of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide involves the inhibition of bacterial aminoacyl-tRNA synthetase . This enzyme is essential for protein synthesis in bacteria, and its inhibition can lead to the suppression of bacterial growth. The compound selectively targets bacterial leucyl-tRNA synthetase, disrupting the protein synthesis pathway and ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide can be compared with other similar compounds, such as 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide . While both compounds share a similar core structure, they differ in their substituents, which can influence their biological activities and applications. The unique feature of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is its selective inhibition of bacterial leucyl-tRNA synthetase, which sets it apart from other related compounds .
Conclusion
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide is a compound with significant potential in various scientific fields. Its unique chemical structure and ability to inhibit bacterial aminoacyl-tRNA synthetase make it a promising candidate for therapeutic applications. The compound’s synthesis, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C4H10N2O2S |
|---|---|
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide |
InChI |
InChI=1S/C4H10N2O2S/c1-9(2,8)6-4(7)3-5/h3,5H2,1-2H3 |
Clé InChI |
LSZMNOFCYWIXDE-UHFFFAOYSA-N |
SMILES canonique |
CS(=NC(=O)CN)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)



![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)



![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)

